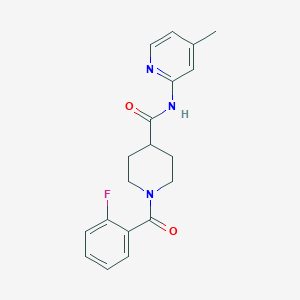

1-(2-fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

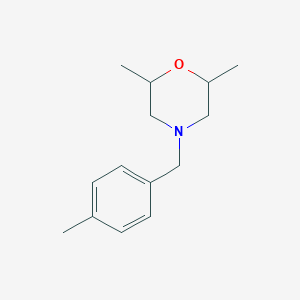

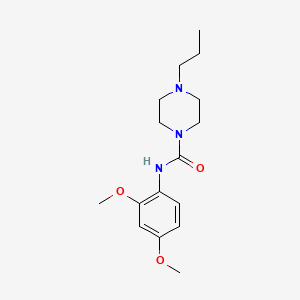

The synthesis of compounds with structural similarities often involves multistep chemical reactions, including reductive amination, amide hydrolysis, N-alkylation, and reactions involving fluorobenzyl piperazine derivatives. Such processes are critical in constructing the piperidine backbone and incorporating the fluorobenzoyl and pyridinyl groups, indicative of methods that might be employed for the synthesis of the target compound (Yang Fang-wei, 2013).

Molecular Structure Analysis

Crystal and molecular structure determinations, often through X-ray analysis, reveal details such as planarity, dihedral angles, and conformation. These analyses provide insights into the compound's geometry and intramolecular interactions, which are essential for understanding its chemical behavior and potential receptor interactions (S. Özbey et al., 1998).

Chemical Reactions and Properties

Chemical properties of similar compounds include their reactivity in nucleophilic substitution reactions, which can be a pivotal step in synthesizing radiotracers or other functionalized derivatives. The feasibility of such reactions indicates the compound's utility in further chemical modifications and applications in imaging studies (R. Katoch-Rouse & A. Horti, 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in various fields. The crystalline structure analysis provides insights into the compound's stability, polymorphism, and solid-state interactions, which can affect its physical properties and applicability in different environments (C. Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents, stability under various conditions, and interaction with biological targets, are defined by the compound's molecular structure. Insights into these properties can be gleaned from studies involving structurally similar compounds, which reveal their potential as ligands for biological receptors or their antimicrobial and anthelmintic activity (Ji-Yong Liu et al., 2009).

Wissenschaftliche Forschungsanwendungen

1. Development of Fluorine-18-labeled Antagonists

A study by Lang et al. (1999) explored the synthesis of fluorinated derivatives of WAY 100635 for potential use in radiolabeling with fluorine-18. This research aimed at evaluating biological properties of these compounds in rats, comparing them to [11C]carbonyl WAY 100635 for potential applications in neuroimaging and receptor distribution studies (Lang et al., 1999).

2. Mycobacterium Tuberculosis GyrB Inhibitors

Research by Jeankumar et al. (2013) involved the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as potential inhibitors of Mycobacterium tuberculosis GyrB. Among the synthesized compounds, a derivative showed promising activity against tuberculosis, highlighting the therapeutic potential of these compounds in treating infectious diseases (Jeankumar et al., 2013).

3. Synthesis of Bicyclic 1,2,4-Triazol-3(2H)-one Derivatives

Watanabe et al. (1992) synthesized a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives incorporating a 4-(4-fluorobenzoyl)piperidine group. These compounds were tested for their 5-HT2 and alpha 1 receptor antagonist activity, with potential implications in the development of novel therapeutic agents for various psychiatric and neurological disorders (Watanabe et al., 1992).

Eigenschaften

IUPAC Name |

1-(2-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c1-13-6-9-21-17(12-13)22-18(24)14-7-10-23(11-8-14)19(25)15-4-2-3-5-16(15)20/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBHVOAQFYPRAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4625582.png)

![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4625592.png)

![(2,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4625600.png)

![2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4625611.png)

![methyl (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetate](/img/structure/B4625619.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4625622.png)

![1-(2-furylmethyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4625632.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4625656.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4625657.png)

![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)

![4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)

![isopropyl 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4625686.png)